molecular formula C16H16N2O3S2 B3231961 (2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 1331597-44-4

(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B3231961
CAS No.: 1331597-44-4
M. Wt: 348.4 g/mol
InChI Key: LUHZNJUAQAZEQE-CMDGGOBGSA-N
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Description

(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound featuring a thiazolidine ring, a thiophene ring, and an enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the formation of the enamide group through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The enamide group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and thiophene ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a thiazolidine ring, commonly used in diabetes treatment.

    Thiophene derivatives: Compounds containing a thiophene ring, used in various applications including organic electronics.

    Enamides: Compounds with an enamide group, used in organic synthesis.

Uniqueness

(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is unique due to the combination of its structural features. The presence of both a thiazolidine ring and a thiophene ring in the same molecule provides a unique platform for studying the interplay between these functional groups. Additionally, the enamide group adds to its versatility in chemical reactions and potential biological activities.

Properties

IUPAC Name

(E)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c19-16(9-8-15-3-1-11-22-15)17-13-4-6-14(7-5-13)18-10-2-12-23(18,20)21/h1,3-9,11H,2,10,12H2,(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHZNJUAQAZEQE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
Reactant of Route 2
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(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
Reactant of Route 4
(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
Reactant of Route 5
(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide

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